molecular formula C13H9AsBr2N2O4 B14727014 Bis(4-bromo-3-nitrophenyl)(methyl)arsane CAS No. 5449-91-2

Bis(4-bromo-3-nitrophenyl)(methyl)arsane

Cat. No.: B14727014
CAS No.: 5449-91-2
M. Wt: 491.95 g/mol
InChI Key: SWGYPHHJJJFLNL-UHFFFAOYSA-N
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Description

Bis(4-bromo-3-nitrophenyl)(methyl)arsane is an organoarsenic compound characterized by the presence of two 4-bromo-3-nitrophenyl groups attached to a central arsenic atom, which is also bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-bromo-3-nitrophenyl)(methyl)arsane typically involves the reaction of 4-bromo-3-nitroaniline with methylarsenic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromo-3-nitrophenyl)(methyl)arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Arsenic oxides and corresponding nitro derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

Bis(4-bromo-3-nitrophenyl)(methyl)arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of bis(4-bromo-3-nitrophenyl)(methyl)arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chloro-3-nitrophenyl)(methyl)arsane
  • Bis(4-bromo-3-nitrophenyl)(ethyl)arsane
  • Bis(4-bromo-3-nitrophenyl)(phenyl)arsane

Uniqueness

Bis(4-bromo-3-nitrophenyl)(methyl)arsane is unique due to the specific combination of bromine and nitro groups on the phenyl rings, as well as the presence of a methyl group attached to the arsenic atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5449-91-2

Molecular Formula

C13H9AsBr2N2O4

Molecular Weight

491.95 g/mol

IUPAC Name

bis(4-bromo-3-nitrophenyl)-methylarsane

InChI

InChI=1S/C13H9AsBr2N2O4/c1-14(8-2-4-10(15)12(6-8)17(19)20)9-3-5-11(16)13(7-9)18(21)22/h2-7H,1H3

InChI Key

SWGYPHHJJJFLNL-UHFFFAOYSA-N

Canonical SMILES

C[As](C1=CC(=C(C=C1)Br)[N+](=O)[O-])C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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